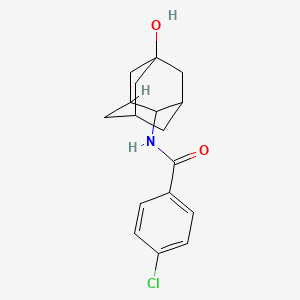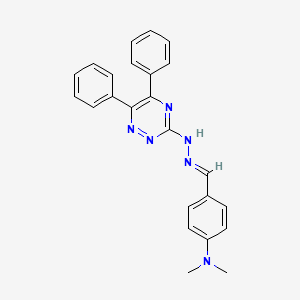![molecular formula C26H34N4O2 B3854459 N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide](/img/structure/B3854459.png)
N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide
Descripción general
Descripción
N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide: is an organic compound characterized by its unique structure, which includes two imine groups and a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide typically involves the condensation reaction between 4-methylbenzaldehyde and decanediamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the imine bonds. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug design, particularly in the development of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and materials with specific mechanical or thermal properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]decanediamide
- N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]decanediamide
Uniqueness
N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall stability.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-21-11-15-23(16-12-21)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-24-17-13-22(2)14-18-24/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19+,28-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJRJFIBYIDTQK-MKYUKRCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3854377.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid](/img/structure/B3854389.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)
![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854406.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)

![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
![ethyl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-methylcarbamate](/img/structure/B3854446.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3854448.png)
![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854452.png)

![N-(4-iodophenyl)-N'-[(E)-1-phenylethylideneamino]butanediamide](/img/structure/B3854474.png)
